molecular formula C13H21NO4S B2721510 N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 497061-22-0

N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2721510
CAS No.: 497061-22-0
M. Wt: 287.37
InChI Key: BVXYIXISRCAWDV-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring substituted with three methyl groups and an ethyl group bearing two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2,2-dimethoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This involves careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can also be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .

Scientific Research Applications

N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide exerts its effects involves the interaction of the sulfonamide group with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-9-6-10(2)13(11(3)7-9)19(15,16)14-8-12(17-4)18-5/h6-7,12,14H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXYIXISRCAWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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